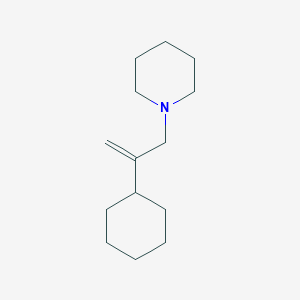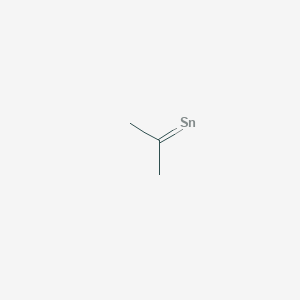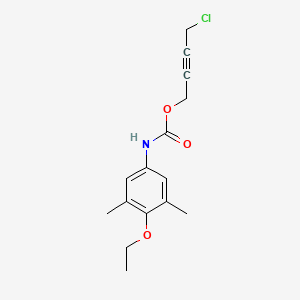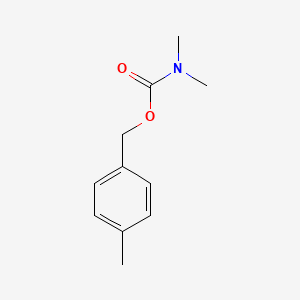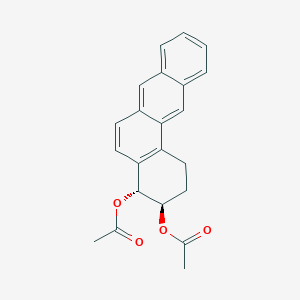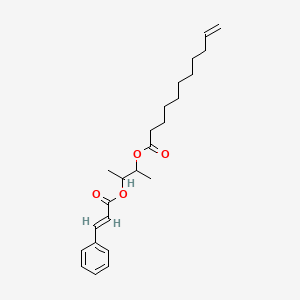
1-Methyl-2-((1-oxo-3-phenyl-2-propenyl)oxy)propyl 10-undecenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2-((1-oxo-3-phenyl-2-propenyl)oxy)propyl 10-undecenoate is an organic compound with a complex structure that includes multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-((1-oxo-3-phenyl-2-propenyl)oxy)propyl 10-undecenoate typically involves multiple steps, starting from readily available precursors. The key steps include esterification, alkylation, and condensation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like flow chemistry and automated synthesis may be employed to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-2-((1-oxo-3-phenyl-2-propenyl)oxy)propyl 10-undecenoate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Applications De Recherche Scientifique
1-Methyl-2-((1-oxo-3-phenyl-2-propenyl)oxy)propyl 10-undecenoate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a drug candidate or a pharmaceutical intermediate.
Industry: It can be used in the production of specialty chemicals, polymers, and materials.
Mécanisme D'action
The mechanism of action of 1-Methyl-2-((1-oxo-3-phenyl-2-propenyl)oxy)propyl 10-undecenoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways such as signal transduction, gene expression, or metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Piperidine, 1-(1-oxo-3-phenyl-2-propenyl)-
- Cyclopropanecarboxylic acid, 3-(3-methoxy-2-methyl-3-oxo-1-propenyl)-2,2-dimethyl-
- ETHANAMINIUM, N,N,N-TRIMETHYL-2-((1-OXO-2-PROPEN-1-YL)OXY)-, CHLORIDE
Uniqueness
1-Methyl-2-((1-oxo-3-phenyl-2-propenyl)oxy)propyl 10-undecenoate is unique due to its specific combination of functional groups and structural features
Propriétés
Numéro CAS |
84006-35-9 |
|---|---|
Formule moléculaire |
C24H34O4 |
Poids moléculaire |
386.5 g/mol |
Nom IUPAC |
3-[(E)-3-phenylprop-2-enoyl]oxybutan-2-yl undec-10-enoate |
InChI |
InChI=1S/C24H34O4/c1-4-5-6-7-8-9-10-14-17-23(25)27-20(2)21(3)28-24(26)19-18-22-15-12-11-13-16-22/h4,11-13,15-16,18-21H,1,5-10,14,17H2,2-3H3/b19-18+ |
Clé InChI |
KOEFGKWFOVQMEW-VHEBQXMUSA-N |
SMILES isomérique |
CC(C(C)OC(=O)/C=C/C1=CC=CC=C1)OC(=O)CCCCCCCCC=C |
SMILES canonique |
CC(C(C)OC(=O)C=CC1=CC=CC=C1)OC(=O)CCCCCCCCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


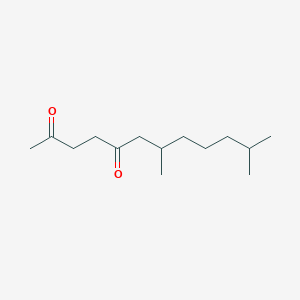
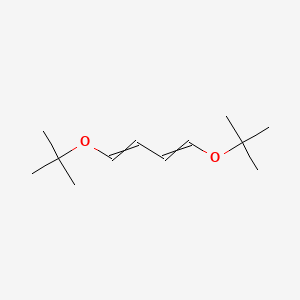
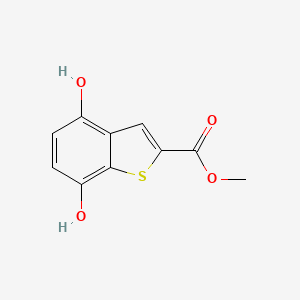
![(6S)-2-Azaspiro[5.5]undecan-7-one](/img/structure/B14418858.png)
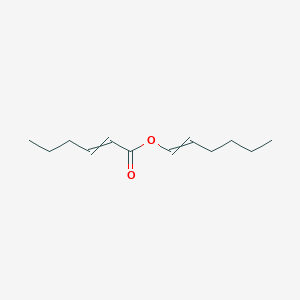

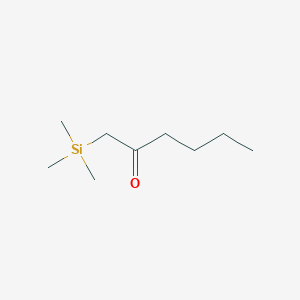

![2-[2,4-Bis(2-methylbutan-2-YL)phenoxy]tetradecanoyl chloride](/img/structure/B14418885.png)
